2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine
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Overview
Description
2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or alkoxy positions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine is unique due to its specific combination of fluoro, nonyloxy, and pentyloxy substituents
Properties
CAS No. |
119736-61-7 |
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Molecular Formula |
C30H39FN2O2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-(2-fluoro-4-nonoxyphenyl)-5-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C30H39FN2O2/c1-3-5-7-8-9-10-12-20-35-27-17-18-28(29(31)21-27)30-32-22-25(23-33-30)24-13-15-26(16-14-24)34-19-11-6-4-2/h13-18,21-23H,3-12,19-20H2,1-2H3 |
InChI Key |
RACBEILHXNQMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OCCCCC)F |
Origin of Product |
United States |
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